molecular formula C13H15BrN2O3 B1441550 (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid CAS No. 1308992-27-9

(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid

Cat. No. B1441550
M. Wt: 327.17 g/mol
InChI Key: XLUWPWDUIWUIAW-NSHDSACASA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a bromophenyl group, and a carbamoyl group attached to the carboxylic acid .


Chemical Reactions Analysis

Carboxylic acids can react with bases like NaOH to form a salt and water . The specific reactions that “(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid” would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carboxylic acid and carbamoyl groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Cholinesterase Inhibitors

A study by Pizova et al. (2017) explores a series of compounds including variants of (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate inhibitory effects against AChE and comparable anti-BChE activity to rivastigmine. This indicates their potential in the treatment of diseases like Alzheimer's where cholinesterase inhibition is beneficial (Pizova et al., 2017).

Antioxidant and Anticholinergic Activities

Rezai et al. (2018) synthesized derivatives of (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid and evaluated their antioxidant and anticholinergic activities. These compounds demonstrated powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol. Additionally, they showed inhibitory effects against cholinergic enzymes AChE and BChE, which are crucial in neurological disorders (Rezai et al., 2018).

Influenza Neuraminidase Inhibition

Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, derived from a compound structurally similar to (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid. This compound, A-192558, exhibited strong inhibition against influenza neuraminidase A and B, indicating potential in the treatment of influenza (Wang et al., 2001).

Synthesis of Pyrrolidines and Piperidines

Boto et al. (2001) presented a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines, starting from amino acids similar to (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid. This method has applications in producing compounds that are present in many natural products, highlighting its importance in medicinal chemistry and drug design (Boto et al., 2001).

Antibacterial Activities

Nural et al. (2018) synthesized derivatives of (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid and assessed their antibacterial activities. Some compounds showed significant activity against strains like A. baumannii and M. tuberculosis, suggesting their potential as antimycobacterial agents (Nural et al., 2018).

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. For example, brominated compounds can be hazardous due to the potential release of bromine. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

(2S)-1-[(3-bromophenyl)methylcarbamoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-10-4-1-3-9(7-10)8-15-13(19)16-6-2-5-11(16)12(17)18/h1,3-4,7,11H,2,5-6,8H2,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUWPWDUIWUIAW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCC2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NCC2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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